5-Norbornene-2,3-dicarboxylic anhydride

Description

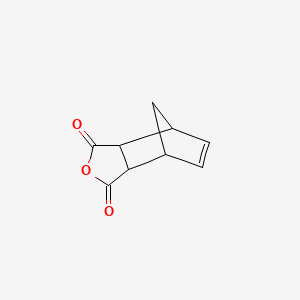

Structure

3D Structure

Properties

IUPAC Name |

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDQHSIWLOJIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55636-72-1 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55636-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047456 | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

826-62-0, 2746-19-2, 129-64-6 | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Himic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 826-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 5-Norbornene-2,3-dicarboxylic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Norbornene-2,3-dicarboxylic anhydride, a pivotal intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document elucidates the theoretical underpinnings of its solubility, presents a comprehensive overview of its qualitative solubility in a range of organic solvents, and furnishes a detailed, field-proven protocol for experimental solubility determination. The guide further delves into the influence of its isomeric forms, endo and exo, on their physicochemical properties and resultant solubility profiles.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a bicyclic organic compound whose rigid, strained ring structure and reactive anhydride functionality make it a versatile building block in organic chemistry. Its utility spans from the production of high-performance polymers to the synthesis of complex pharmaceutical agents. The efficiency of its use in these applications is intrinsically linked to its solubility in various organic media. Proper solvent selection, guided by a comprehensive understanding of the anhydride's solubility, is crucial for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and maximizing product yield.

-

Purification and Crystallization: The differential solubility of the anhydride in various solvents is exploited for its purification through crystallization, removing unreacted starting materials and byproducts.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of active pharmaceutical ingredient (API) precursors directly impacts the feasibility of subsequent formulation and drug delivery strategies.

This guide aims to provide researchers and professionals with the necessary knowledge to make informed decisions regarding solvent selection and to accurately determine the solubility of this compound in their own laboratory settings.

Physicochemical Properties and Isomeric Forms

This compound exists as two primary stereoisomers: the endo and exo forms. The spatial orientation of the dicarboxylic anhydride group relative to the norbornene bicyclic system defines these isomers and significantly influences their physical properties, including their melting points and solubility profiles.

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (Carbic Anhydride): This isomer is the kinetically favored product of the Diels-Alder reaction between cyclopentadiene and maleic anhydride.

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (Himic Anhydride): The exo isomer is the thermodynamically more stable of the two. The endo isomer can be converted to the exo form through heating.[1]

The difference in steric hindrance and molecular symmetry between the two isomers can lead to variations in their crystal lattice energies and, consequently, their solubilities in different organic solvents.

From a molecular standpoint, the anhydride group possesses polar characteristics due to the presence of electronegative oxygen atoms. The molecule has three hydrogen bond acceptor sites and no hydrogen bond donors.[2][3][4] This molecular feature is a key determinant of its solubility in polar solvents and its ability to interact with protic solvents.

Qualitative Solubility Profile

Based on available literature, this compound exhibits a broad range of solubilities in common organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility. The polar anhydride group imparts a degree of polarity to the molecule, making it soluble in many polar organic solvents.

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated Solvents | Chloroform, Carbon Tetrachloride | Soluble |

| Alcohols | Ethanol | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | 1,4-Dioxane | Soluble |

| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Slightly Soluble |

| Water | Decomposes |

Note: The compound is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid in the presence of water.

Quantitative Solubility Data

Detailed quantitative solubility data for both the cis-endo and cis-exo isomers of this compound in a wide array of pure and binary organic solvents at various temperatures have been experimentally determined and are available in the peer-reviewed scientific literature. For precise quantitative values, researchers are strongly encouraged to consult the following key publications:

-

For the exo isomer: Wan, Y., et al. (2020). Solid-liquid equilibrium solubility, thermodynamic properties and molecular simulation of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in thirteen pure solvents at various temperatures. The Journal of Chemical Thermodynamics, 141, 105967.[5][6]

-

For the endo isomer: Wan, Y., et al. (2020). Solid-liquid equilibrium solubility and thermodynamic properties of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in fourteen pure solvents and three binary solvents at various temperatures. Journal of Molecular Liquids, 297, 111396.[7][8][9][10]

These studies provide extensive data sets that are invaluable for process design and optimization.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, step-by-step protocol for the reliable determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (endo or exo isomer, as required)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow Diagram:

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Procedure:

-

Preparation of Saturated Solution:

-

To a series of screw-capped vials, add an excess amount of this compound. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a kinetic study to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the anhydride.

-

-

Calculation:

-

Calculate the solubility of the this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Discussion: The Interplay of Molecular Structure and Solvent Properties

The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a framework for understanding the observed solubility trends.

Logical Relationship Diagram:

Caption: Relationship between compound/solvent properties and solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents can engage in dipole-dipole interactions with the polar anhydride group, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol): In addition to dipole-dipole interactions, these solvents can act as hydrogen bond donors to the oxygen atoms of the anhydride group, further enhancing solubility.

-

Nonpolar Solvents (e.g., Petroleum Ether): The interaction between the polar anhydride group and nonpolar solvents is weak. While the nonpolar norbornene backbone has an affinity for these solvents, the overall solubility is limited due to the unfavorable energetics of solvating the polar portion of the molecule.

-

Aromatic Solvents (e.g., Toluene): The ability of the aromatic ring to interact with the C=C bond in the norbornene ring via π-π stacking, in addition to van der Waals forces, contributes to the observed good solubility.

The subtle differences in the shapes and dipole moments of the endo and exo isomers can lead to variations in how they pack in a crystal lattice and how effectively they are solvated, resulting in different quantitative solubilities.

Conclusion

The solubility of this compound is a multifaceted property that is critical to its successful application in research and industry. This guide has provided a foundational understanding of the factors governing its solubility, a qualitative overview of its behavior in various organic solvents, and a robust experimental protocol for its quantitative determination. By leveraging this knowledge, researchers and professionals can optimize their processes, leading to improved efficiency, higher yields, and the successful development of new materials and pharmaceuticals. For precise quantitative data, consultation of the referenced literature is essential.

References

-

Baozeng Ren (0000-0002-1804-2431) - ORCID. (n.d.). Retrieved from [Link]

-

Yameng Wan (0000-0002-6911-1425) - ORCID. (n.d.). Retrieved from [Link]

-

Solubility and thermodynamic modeling of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in three binary solvents (1,4-dioxane, DMF, NMP + ethanol) from 278.15 K to 323.15 K. (2020). ResearchGate. Retrieved from [Link]

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Solid–Liquid Equilibrium Solubility, Thermodynamic Properties, and Molecular Simulation of Phenylphosphonic Acid in 15 Pure Solvents at Different Temperatures. (2019). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. (n.d.). PubChem. Retrieved from [Link]

-

Thermodynamic analysis and molecular simulation of solid-liquid phase equilibrium of isoprenaline hydrochloride in eleven pure solvents at saturation. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. (2024). Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. This compound|For Research [benchchem.com]

- 2. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 826-62-0 | C9H8O3 | CID 13223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ORCID [orcid.org]

- 8. ORCID [orcid.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of Endo vs. Exo 5-Norbornene-2,3-dicarboxylic Anhydride

Abstract

5-Norbornene-2,3-dicarboxylic anhydride, a bicyclic organic compound, is a cornerstone in advanced materials and pharmaceutical synthesis.[1] Its utility is profoundly influenced by its stereochemistry, existing as two distinct isomers: endo and exo. The thermal behavior of these isomers is not merely a matter of academic curiosity; it is a critical parameter that dictates reaction conditions, purification strategies, and the final properties of derived products, such as polymers and active pharmaceutical ingredients.[2][3] This guide provides a comprehensive analysis of the relative thermal stabilities of the endo and exo isomers, grounded in the principles of thermodynamic and kinetic control. We will explore the causal mechanisms behind their formation, interconversion, and eventual decomposition, and provide field-proven experimental protocols for their synthesis and characterization.

The Genesis of Isomers: A Tale of Kinetic vs. Thermodynamic Control

The synthesis of this compound is a classic example of the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[3] The stereochemical outcome of this reaction is highly dependent on the reaction conditions, specifically temperature. This phenomenon provides a perfect illustration of kinetic versus thermodynamic product control.[4][5]

-

The Kinetic Product (Endo): At lower temperatures (e.g., room temperature), the reaction overwhelmingly favors the formation of the cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[4][5] This preference is not due to the stability of the final product but rather the lower activation energy of its transition state. The "endo rule" in Diels-Alder chemistry is often explained by stabilizing secondary orbital interactions between the p-orbitals of the developing π-bond in the diene and the carbonyl groups of the dienophile in the transition state. This additional electronic stabilization lowers the energy of the endo transition state, making it the faster-forming, or "kinetic," product.[6]

-

The Thermodynamic Product (Exo): The cis-5-norbornene-exo-2,3-dicarboxylic anhydride is the more thermodynamically stable of the two isomers.[3][6] In the exo configuration, the bulky anhydride ring is pointed away from the carbon-carbon double bond of the norbornene structure, resulting in significantly less steric hindrance compared to the endo isomer.[6] Despite its greater stability, it is formed more slowly due to a higher energy transition state that lacks the secondary orbital stabilization of the endo pathway.

Diagram: Diels-Alder Synthesis Pathway

Caption: Diels-Alder reaction pathways for endo and exo isomer formation.

Thermal Behavior: From Isomerization to Decomposition

The practical difference in the stability of the two isomers becomes evident upon heating. The less stable endo isomer can be converted to the more stable exo isomer through a thermal equilibrium process.

Endo-Exo Isomerization

The Diels-Alder reaction is reversible.[5] When the kinetically favored endo product is heated, it can undergo a retro-Diels-Alder reaction to revert to the starting materials, which can then recombine.[5] At elevated temperatures, there is sufficient energy to overcome the higher activation barrier of the exo pathway. Because the exo isomer is thermodynamically more stable (i.e., at a lower energy state), it accumulates over time, shifting the equilibrium.

This isomerization is a critical industrial step, as the exo isomer is often the desired precursor for pharmaceuticals and specialty polymers due to its distinct reactivity and stability.[1][3] Studies have shown that heating the endo isomer at temperatures ranging from 180-260°C effectively drives the conversion to a mixture rich in the exo isomer.[3]

The Ultimate Limit: Retro-Diels-Alder Decomposition

At sufficiently high temperatures, the equilibrium will favor the entropically favored starting materials. Both endo and exo isomers will undergo a retro-Diels-Alder (rDA) reaction, decomposing back into cyclopentadiene and maleic anhydride.[7][8] This decomposition represents the upper limit of the thermal stability for the norbornene anhydride system. The tendency for norbornene derivatives to undergo rDA reactions is a well-documented phenomenon and is the primary pathway for thermal degradation.[5][7][9]

Diagram: Energy Profile of Isomerization

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Comparative Data and Properties

While the exo isomer is thermodynamically more stable in terms of Gibbs free energy, physical properties like melting point are also influenced by the efficiency of crystal lattice packing. The more symmetric endo isomer often packs more efficiently, leading to a higher melting point.

| Property | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride |

| Common Name | Carbic Anhydride[10] | Himic Anhydride[2][10] |

| CAS Number | 129-64-6[10] | 2746-19-2[10] |

| Molecular Formula | C₉H₈O₃[10][11] | C₉H₈O₃ |

| Molar Mass | 164.16 g/mol [10][11] | 164.16 g/mol |

| Appearance | White solid[10] | White solid |

| Melting Point | 163-166 °C | 140-145 °C |

| Thermodynamic Stability | Less Stable (Kinetic Product)[6] | More Stable (Thermodynamic Product)[6] |

Experimental Protocols

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and thermal analysis of the endo and exo isomers.

Protocol: Synthesis of Endo-5-Norbornene-2,3-dicarboxylic Anhydride

Causality: This protocol utilizes mild conditions to ensure the reaction remains under kinetic control, maximizing the yield of the endo isomer.

-

Reactant Preparation: In a fume hood, add 10.0 g of maleic anhydride to a 250 mL Erlenmeyer flask. Add 40 mL of ethyl acetate and warm gently on a hot plate to dissolve the anhydride. Cool the solution to room temperature.

-

Diels-Alder Reaction: To the stirred maleic anhydride solution, slowly add 8.0 mL of freshly cracked cyclopentadiene (dicyclopentadiene is cracked by heating to ~180 °C and collecting the monomer via distillation).[5] The reaction is exothermic.

-

Crystallization: Allow the flask to stand at room temperature. The endo product will begin to precipitate. After 30 minutes, cool the flask in an ice bath to complete the crystallization.

-

Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting material.

-

Drying: Air-dry the crystals. Determine the yield and confirm the identity via melting point analysis (~165 °C).

Protocol: Thermal Isomerization to Exo-5-Norbornene-2,3-dicarboxylic Anhydride

Causality: This procedure applies thermal energy to overcome the kinetic barrier, allowing the system to reach thermodynamic equilibrium, which favors the more stable exo isomer.

-

Setup: Place 5.0 g of the synthesized endo-anhydride into a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the solid in an oil bath maintained at 190-200 °C. The solid will melt and the isomerization will proceed in the liquid phase.

-

Reaction Time: Maintain the temperature for 1.5 to 2 hours to allow the equilibrium to be established.[3]

-

Cooling & Recrystallization: Remove the flask from the oil bath and allow it to cool slowly to room temperature. The product, now a mixture of exo and endo isomers, will solidify. Recrystallize the solid from a suitable solvent like toluene to purify the exo isomer.

-

Analysis: Collect the purified crystals and confirm identity via melting point analysis (~140-145 °C).

Protocol: Thermal Stability Analysis by DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions. DSC detects endothermic/exothermic events like melting and isomerization, while TGA measures mass loss associated with decomposition (retro-Diels-Alder).

-

Sample Preparation: Accurately weigh 5-10 mg of the sample (endo or exo isomer) into an aluminum DSC/TGA pan.

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.[12]

-

Record the heat flow. The resulting thermogram will show an endothermic peak for melting. For the endo isomer, an exothermic peak corresponding to isomerization may be observed prior to decomposition.

-

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass loss. The onset temperature of significant mass loss indicates the start of the retro-Diels-Alder decomposition.

-

Diagram: Experimental Workflow

Caption: Workflow for synthesis, isomerization, and analysis.

Conclusion

The thermal stability of this compound is a nuanced topic governed by the fundamental principles of chemical kinetics and thermodynamics. The endo isomer, favored by a lower activation energy pathway, is the kinetic product. However, the exo isomer possesses greater inherent molecular stability due to reduced steric strain and is the thermodynamic product. This stability difference allows for the thermal conversion of the endo to the exo isomer, a crucial technique in synthetic chemistry. At higher temperatures, both isomers succumb to retro-Diels-Alder decomposition. For researchers and drug development professionals, a thorough understanding of this thermal behavior is essential for controlling reaction outcomes, designing robust purification processes, and ensuring the stability and performance of resulting high-value materials.

References

- ResearchGate.

- Caltech Authors. Retro-Diels−Alder Femtosecond Reaction Dynamics.

- Dakenchem. Norbornene Derivatives in Advanced Synthesis: The Role of Dicarboxylic Anhydrides.

- Royal Society of Chemistry.

- Scribd. Diels-Alder Reaction: Kinetic vs Thermodynamic Control | PDF.

- American Chemical Society. Thermal isomerization in polycrystalline exo- and endo-5-norbornene-2,3-dicarboxylic anhydrides.

- Benchchem. This compound|For Research.

- PubMed.

- Royal Society of Chemistry.

- ScienceDirect.

- ResearchGate.

- Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control.

- ChemTube3D.

- Wikipedia. Nadic anhydride.

- The Royal Society of Chemistry.

- Sigma-Aldrich. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95%.

- Sigma-Aldrich. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 99%.

- PubChem. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.

- Tokyo Chemical Industry Co., Ltd. This compound.

Sources

- 1. This compound|For Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. www2.latech.edu [www2.latech.edu]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. researchgate.net [researchgate.net]

- 8. Retro-Diels−Alder Femtosecond Reaction Dynamics [authors.library.caltech.edu]

- 9. Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nadic anhydride - Wikipedia [en.wikipedia.org]

- 11. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

spectroscopic analysis of 5-Norbornene-2,3-dicarboxylic anhydride isomers

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Norbornene-2,3-dicarboxylic Anhydride Isomers

Introduction: The Structural Dichotomy of Norbornene Anhydrides

This compound, a bridged bicyclic compound, is a cornerstone in polymer science and fine chemical synthesis. It is widely utilized as a monomer for producing polymers with high thermal stability and as an intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] This molecule exists as two distinct stereoisomers: endo and exo. The spatial orientation of the anhydride ring relative to the carbon-carbon double bond defines their stereochemistry.

The synthesis of these isomers typically occurs via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction kinetically favors the formation of the endo isomer.[3] However, the exo isomer is the thermodynamically more stable product and can be obtained through thermal or chemical isomerization of the endo form.[1][3] Given their different reactivities in polymerization and subsequent chemical modifications, a robust and unambiguous method for their differentiation is critical for researchers and drug development professionals.[2][4] This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of these two isomers, grounded in field-proven methodologies.

Chapter 1: Molecular Structure and Stereochemical Grounding

The fundamental difference between the endo and exo isomers lies in the stereochemistry at the C2 and C3 positions, where the anhydride ring is fused to the norbornene skeleton.

-

endo Isomer: The anhydride ring is oriented syn (on the same side) to the C5-C6 double bond.

-

exo Isomer: The anhydride ring is oriented anti (on the opposite side) to the C5-C6 double bond.

This structural variance creates distinct magnetic and electronic environments for the nuclei within each molecule, leading to observable and predictable differences in their spectroscopic signatures.

Caption: Molecular structures of the endo and exo isomers.

Chapter 2: A Multi-Technique Spectroscopic Protocol

A definitive identification relies on a synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Among these, NMR spectroscopy offers the most decisive evidence for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Both ¹H and ¹³C NMR are indispensable for distinguishing the endo and exo isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment and spatial orientation.

The proton NMR spectra of the two isomers exhibit several key differences. The most significant distinctions are observed in the chemical shifts of the methine protons adjacent to the anhydride (H2, H3) and the methylene bridge proton (H7).

-

Methine Protons (H2, H3): In the exo isomer, these protons are deshielded and their signal is shifted downfield by approximately 0.5 ppm compared to the endo isomer.[3] This is a primary diagnostic indicator.

-

Methylene Bridge Proton (H7): The stereochemistry of the anhydride ring influences the magnetic environment of the syn and anti protons of the methylene bridge. This results in different chemical shifts for these protons between the two isomers.

-

Coupling Constants (J): The dihedral angles between adjacent protons differ significantly between the isomers. For instance, the coupling between the bridgehead protons (H1, H4) and the adjacent methine protons (H2, H3) varies, leading to different signal multiplicities that can aid in identification.[5]

For unequivocal assignment, two-dimensional NMR techniques are paramount.

-

COSY (Correlation Spectroscopy): Confirms through-bond proton-proton couplings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for this specific application. It identifies through-space correlations between protons that are in close proximity. In the endo isomer, a clear NOE correlation is observed between the methine protons (H2, H3) and the nearby olefinic protons (H5, H6). This correlation is absent in the exo isomer, providing definitive proof of the endo configuration.[6][7]

The ¹³C NMR spectra provide complementary and confirmatory data. The most salient difference between the isomers is the chemical shift of the methylene bridge carbon (C7).

-

Methylene Bridge Carbon (C7): In the exo isomer, the C7 signal is shifted significantly downfield (by ~8.5 ppm) compared to the endo isomer.[3] This large, predictable shift serves as a highly reliable diagnostic marker for distinguishing the two.

-

Carbonyl Carbons: The carbonyl carbons of the imide derivatives resonate at a lower field than in the anhydrides, a useful trend to note when analyzing related structures.[8]

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is primarily used to confirm the presence of the key functional groups. While less powerful than NMR for distinguishing these specific stereoisomers, it is essential for verifying the compound's identity.

-

Anhydride Carbonyls (C=O): The most prominent feature is a pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the anhydride group. These typically appear in the range of 1750-1870 cm⁻¹.[5][9]

-

Alkene (C=C): A weaker absorption around 1630-1650 cm⁻¹ indicates the norbornene double bond.

-

C-O Stretching: A peak representing the carbon-oxygen bond of the anhydride is also present.[5]

While the overall IR spectra of the endo and exo isomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to minor variations in vibrational modes, but these are not typically used for primary identification.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular formula and provides insight into the molecule's stability and fragmentation pathways.

-

Molecular Ion Peak: Both isomers will show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of C₉H₈O₃ (approx. 164.16 g/mol ).[10][11]

-

Fragmentation Pattern: The most characteristic fragmentation pathway is a retro-Diels-Alder reaction, which breaks the molecule into its original components: cyclopentadiene (m/z = 66) and maleic anhydride (m/z = 98).[3] The relative intensities of these fragment ions can provide clues about the molecule's stability but are generally insufficient on their own to reliably distinguish the isomers.

Chapter 3: Standard Operating Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the anhydride isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a standard single-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (NOESY):

-

Acquire a 2D NOESY spectrum with a mixing time appropriate for observing correlations between protons of interest (typically 500-800 ms).

-

Process the 2D data to visualize cross-peaks that indicate spatial proximity.

-

Protocol 2: IR Spectrum Acquisition (ATR)

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Protocol 3: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard Electron Ionization (EI) energy of 70 eV.

-

Mass Analysis: Scan a suitable m/z range (e.g., 40-200 amu) to detect the molecular ion and key fragments.

Chapter 4: Data Synthesis and Visualization

A clear presentation of comparative data is essential for efficient analysis. The following table summarizes the key diagnostic spectroscopic data for the endo and exo isomers.

Table 1: Comparative Spectroscopic Data for Anhydride Isomers

| Spectroscopic Feature | endo-Isomer | exo-Isomer | Key Differentiator |

| ¹H NMR (δ, ppm) | |||

| H2, H3 (methine) | ~3.57[5] | ~3.00 (downfield shift)[5] | Primary: exo is downfield |

| H5, H6 (olefinic) | ~6.30[5] | ~6.05 | Minor difference |

| H1, H4 (bridgehead) | ~3.45[5] | ~3.14 | Minor difference |

| ¹³C NMR (δ, ppm) | |||

| C7 (methylene bridge) | ~47.1[5] | ~55.6 (downfield shift) | Primary: exo is significantly downfield[3] |

| C2, C3 (methine) | ~52.7[5] | ~48.1 | Significant difference |

| C=O (carbonyl) | ~171.3[5] | ~173.5 | Minor difference |

| IR (cm⁻¹) | |||

| C=O stretch (asymm.) | ~1840[5] | ~1840 | Indistinguishable |

| C=O stretch (symm.) | ~1767[5] | ~1770 | Indistinguishable |

| MS (m/z) | |||

| Molecular Ion [M]⁺ | 164 | 164 | Identical |

| Retro-Diels-Alder | 66, 98 | 66, 98 | Identical |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Caption: Workflow for the synthesis and spectroscopic identification of isomers.

Conclusion

The differentiation of endo and exo isomers of this compound is a critical analytical task that is reliably achieved through a multi-faceted spectroscopic approach. While IR and Mass Spectrometry serve to confirm the chemical identity and formula, NMR spectroscopy stands as the definitive technique for stereochemical assignment. The key diagnostic markers are the downfield chemical shifts of the H2/H3 protons and the C7 carbon in the ¹H and ¹³C NMR spectra, respectively, of the exo isomer. For absolute certainty, 2D NOESY experiments provide incontrovertible evidence of the through-space proton proximities that define the endo and exo configurations. By following the protocols and comparative data outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these important chemical building blocks.

References

-

Clarification of Stereochemistry Aspects for N-Hydroxy-5-Norbornene-2,3-Dicarboximide Derivatives and Elucidation of Them by EX. (n.d.). Universitätsbibliothek Regensburg. Retrieved January 3, 2026, from [Link]

-

ENDO EXO STORY…….cis-norborene-5,6-endo-dicarboxylic anhydride | ORGANIC CHEMISTRY SELECT. (2014, August 24). University of Central Florida. Retrieved January 3, 2026, from [Link]

-

Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance - SFU Summit. (2020, October 26). Simon Fraser University. Retrieved January 3, 2026, from [Link]

-

One-pot synthesis of this compound with high exo/endo ratio in a microreactor under high temperature. (2024, September 7). ScienceDirect. Retrieved January 3, 2026, from [Link]

-

2D NOESY spectrum of 5-norbornene-endo-2,3-dicarboxilate anhydride 1en... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Investigation of exo- and endo-isomers of this compound in ethylene copolymerization. (2021). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Investigation of exo- and endo- isomers of this compound in ethylene copolymerization - ResearchGate. (2021, August 7). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Examine the IR spectrum of cis-norbornene-5,6-endo-dicarboxylic anhydride (Fig. 48.8, pp. 630). What do - Brainly. (2023, January 12). Brainly. Retrieved January 3, 2026, from [Link]

-

Configurational Assignments of 5-Norbornene-2,3-dicarboximide and N-Phenyl-5-norbornene-2,3-dicarboximide by One- and Two- Dimensional NMR Spectroscopy. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

Sources

- 1. www2.latech.edu [www2.latech.edu]

- 2. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. brainly.com [brainly.com]

- 10. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C9H8O3 | CID 75977 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Norbornene-2,3-dicarboxylic anhydride

Expected Outcome: A white solid with a purity often exceeding 98% and a yield of around 80%. [5]

References

- One-pot synthesis of this compound with high exo/endo ratio in a microreactor under high temperature. (2024). Chemical Engineering Journal.

- Esterification of this compound under Titanium C

- This compound. (n.d.). ChemBK.

- The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride. (n.d.). American Chemical Society.

- Investigation of exo- and endo-isomers of this compound in ethylene copolymerization. (n.d.). Polymer Chemistry (RSC Publishing).

- This compound | For Research. (n.d.). Benchchem.

- Norbornene Derivatives in Advanced Synthesis: The Role of Dicarboxylic Anhydrides. (n.d.). Chemceed.

- Production method of 5-norbornene-2,3-anhydride. (n.d.).

- CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis. (n.d.). Chemicalbook.

- Synthesis of Poly(this compound) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF. (2015).

- cis-5-Norbornene-exo-2,3-dicarboxylic anhydride. (n.d.). Chemsrc.

- The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride. (1965). Journal of the American Chemical Society.

- Esterification of this compound under Titanium Catalyst. (2013).

- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. (n.d.). PubChem.

- CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE. (n.d.). ChemicalBook.

- Ring-opening metathesis polymerization of cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives using the grubbs third generation catalyst. (2014).

- Nadic anhydride. (n.d.). Wikipedia.

- Supporting Information Bioactive Polyethylene by Ring Opening Metathesis Polymerization for Potential Orthopedic Applications. (n.d.).

- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Functional polyesters via the regioselective ring-opening copolymerizations of norbornene anhydride with epichlorohydrin. (2019).

- CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. (n.d.).

- Methyl-5-norbornene-2,3-dicarboxylic anhydride(25134-21-8) 1 H NMR. (n.d.). ChemicalBook.

- Methyl-5-norbornene-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Novel Polymers Based on Dimethyl Esters of Norbornene Dicarboxylic Acids Synthesized Using Metathesis Ring-Opening Polymerization. (2017). Bentham Science Publishers.

- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3. (n.d.). MDPI.

- Thermal isomerization in polycrystalline exo- and endo-5-norbornene-2,3-dicarboxylic anhydrides. (n.d.). Journal of the American Chemical Society.

- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97%. (n.d.). Fisher Scientific.

- Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic. (2020). Chegg.com.

- cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- 826-62-0. (n.d.). PubChem.

Sources

- 1. This compound|For Research [benchchem.com]

- 2. www2.latech.edu [www2.latech.edu]

- 3. nbinno.com [nbinno.com]

- 4. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 5. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]

- 6. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. CN101481368A - Production method of 5-norbornene-2,3-anhydride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Reactivity of 5-Norbornene-2,3-dicarboxylic Anhydride with Primary Amines

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the reaction between 5-Norbornene-2,3-dicarboxylic anhydride and primary amines, a fundamental transformation for synthesizing advanced polymers and functional materials. We will explore the core reaction mechanism, delve into the kinetics and factors influencing the reaction rate and yield, and provide detailed, field-proven experimental protocols for the synthesis and characterization of the resulting amic acid and imide products. This document is intended for researchers, chemists, and material scientists engaged in polymer synthesis, bioconjugation, and the development of high-performance materials.

Introduction: The Versatile Norbornene Scaffold

The this compound molecule is a cornerstone in modern polymer and materials science. Its rigid, bicyclic structure, a result of the Diels-Alder reaction between cyclopentadiene and maleic anhydride, imparts unique properties to the resulting materials.[1] This reaction primarily yields the endo isomer under kinetic control, though the exo isomer is thermodynamically more stable and can be obtained through thermal isomerization.[1][2]

The reactivity of the norbornene moiety is of significant interest, particularly in Ring-Opening Metathesis Polymerization (ROMP), where the exo isomer generally exhibits higher reactivity due to reduced steric hindrance.[3][4][5] This stereochemical difference plays a crucial role in polymerization kinetics and the properties of the final polymer.[6][7] The anhydride group provides a versatile handle for post-polymerization modification or for the synthesis of functional monomers through reactions with nucleophiles like primary amines. The resulting N-substituted norbornene dicarboximides are valuable monomers for producing polymers with high glass transition temperatures and thermal stability.[8][9][10][11]

The Core Reaction: A Tale of Two Steps

The reaction of this compound with a primary amine is a robust and high-yielding process that proceeds in two distinct stages:

-

Ring-Opening Amidation: A rapid nucleophilic acyl substitution to form a dicarboxylic acid monoamide, commonly referred to as an "amic acid."

-

Imidization: An intramolecular cyclodehydration to form the final, stable five-membered imide ring.

Step 1: Nucleophilic Attack and Amic Acid Formation

The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring.[12] This is a classic example of a nucleophilic acyl substitution. The reaction is typically very fast and can often be carried out at room temperature. The process involves the formation of a tetrahedral intermediate which then collapses, leading to the opening of the anhydride ring and the formation of a carboxylate and an amide. A subsequent proton transfer results in the final amic acid product.[12][13]

Caption: Mechanism of amic acid formation.

Step 2: Imidization - Ring Closure to the Dicarboximide

The second step, imidization, requires the removal of a molecule of water from the amic acid to form the stable imide ring. This can be achieved through two primary methods:

-

Thermal Imidization: This is a common industrial method where the amic acid is heated, typically at temperatures ranging from 150-300°C.[14][15] The high temperature provides the activation energy for the intramolecular cyclodehydration. However, this method can sometimes lead to side reactions or polymer degradation.

-

Chemical Imidization: This method is performed at lower temperatures, often at or below room temperature, using a chemical dehydrating agent. A common combination is a mixture of a tertiary amine, like pyridine or triethylamine, and a carboxylic anhydride, such as acetic anhydride.[16][17] This approach offers greater control and can be advantageous for sensitive substrates.[18][19]

Factors Influencing Reactivity

Several factors can influence the kinetics and outcome of both the ring-opening and imidization steps. Understanding these is critical for optimizing reaction conditions.

| Factor | Effect on Ring-Opening (Step 1) | Effect on Imidization (Step 2) | Rationale & Insights |

| Amine Nucleophilicity | Faster with more nucleophilic amines (aliphatic > aromatic). | Generally, the amic acid structure has a more significant impact than the original amine's nucleophilicity. | Stronger nucleophiles attack the anhydride carbonyl more readily. |

| Steric Hindrance | Slower with bulky primary amines. | Can be slower if bulky groups on the nitrogen hinder the necessary conformation for ring closure. | Steric bulk around the nitrogen can impede its approach to the carbonyl carbon. |

| Solvent | Faster in polar aprotic solvents (e.g., DMF, DMAc, NMP). | Polar aprotic solvents are also preferred as they can solvate intermediates and are often required for the initial amic acid synthesis.[15] | These solvents can stabilize charged intermediates and often have high boiling points suitable for thermal imidization. |

| Temperature | Ring-opening is often facile at room temperature. | Higher temperatures significantly accelerate the rate of thermal imidization.[14] | Imidization is an endothermic process requiring energy input to overcome the activation barrier for cyclodehydration. |

| Catalysts/Reagents | Generally not required. | Chemical imidization is catalyzed by tertiary amines and driven by dehydrating agents like acetic anhydride.[16] | Tertiary amines act as catalysts by activating the carboxylic acid group, facilitating the intramolecular attack by the amide nitrogen.[16] |

| Anhydride Isomer | The exo isomer may react slightly faster due to less steric hindrance on the carbonyl groups.[3][7] | Stereochemistry has a minor effect on the imidization step itself. | The approach of the amine nucleophile to the carbonyl carbon is less hindered in the exo configuration.[3] |

Experimental Protocols & Characterization

The following protocols are provided as a robust starting point for laboratory synthesis.

Protocol 1: Synthesis of the Amic Acid Intermediate

This protocol describes the synthesis of N-phenyl-5-norbornene-2,3-dicarboxylic acid monoamide.

-

Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in 40 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: While stirring at room temperature, slowly add a solution of a primary amine (e.g., aniline) in 10 mL of anhydrous DMF dropwise over 15 minutes.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by FTIR for the disappearance of the anhydride peaks.

-

Workup: Pour the reaction mixture into 200 mL of vigorously stirring deionized water. The amic acid product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with deionized water, and dry under vacuum at 40-50°C.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the amic acid to the corresponding imide.

-

Setup: Place the dried amic acid from Protocol 1 in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the solid under a nitrogen atmosphere in an oil bath at 180-200°C for 2-4 hours. The solid will melt, and water will be evolved.

-

Cooling & Isolation: Allow the flask to cool to room temperature. The product will solidify. The crude imide can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Protocol 3: Chemical Imidization

-

Setup: In a dry flask under a nitrogen atmosphere, suspend the amic acid from Protocol 1 in a suitable solvent like DMF.

-

Reagent Addition: Add a dehydrating agent (e.g., acetic anhydride) and a catalytic amount of a tertiary amine (e.g., pyridine).

-

Reaction: Stir the mixture at room temperature or slightly elevated temperatures (50-80°C) for 12-24 hours.

-

Workup & Isolation: Precipitate the product by pouring the reaction mixture into water, filter, and wash thoroughly to remove residual reagents. Dry the product under vacuum.

Caption: General experimental workflow.

Characterization Techniques

Confirming the successful synthesis of both the amic acid and the final imide is crucial.

| Technique | Amic Acid Signature | Imide Signature |

| FTIR (cm⁻¹) | Broad O-H stretch (~3300-2500), Amide I C=O stretch (~1650), Carboxylic acid C=O stretch (~1710), N-H bend (~1550). Disappearance of anhydride peaks (~1850 and ~1780). | Disappearance of broad O-H stretch. Appearance of characteristic imide C=O stretches (asymmetric ~1780, symmetric ~1710), C-N stretch (~1380). |

| ¹H NMR (ppm) | Appearance of amide N-H proton signal. Two distinct carboxylic acid and amide environments. | Disappearance of the amide N-H and carboxylic acid O-H protons. Shifts in the signals of protons adjacent to the carbonyl groups. |

| ¹³C NMR (ppm) | Two distinct carbonyl carbon signals for the carboxylic acid and the amide. | Two equivalent imide carbonyl carbon signals (or two distinct signals for asymmetric substitution). |

Applications in Advanced Research

The N-substituted norbornene dicarboximides synthesized through this reaction are highly valuable monomers. Their primary application is in ROMP to create polymers with tailored properties.[20][21][22] These polymers often exhibit high thermal stability, excellent mechanical properties, and tunable optical properties, making them suitable for applications in:

-

High-Performance Plastics: As engineering thermoplastics with high glass transition temperatures.[9][10]

-

Photoresists and Electronics: For creating materials used in microfabrication and as insulating layers.[5]

-

Functional Materials: The norbornene backbone can be further functionalized, and the imide substituent can be chosen to impart specific functionalities (e.g., chromophores, bioactive molecules).[8][23]

Troubleshooting and Best Practices

-

Incomplete Imidization: If characterization shows residual amic acid, increase the reaction time or temperature for thermal imidization. For chemical imidization, ensure anhydrous conditions and consider adding more dehydrating agent.

-

Side Reactions: At very high temperatures during thermal imidization, retro-Diels-Alder reactions can occur. It is best to use the lowest effective temperature.

-

Safety: Work in a well-ventilated fume hood. Anhydrides can be respiratory irritants. Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The reaction of this compound with primary amines is a powerful and versatile tool for the synthesis of functional monomers and polymers. By understanding the two-step mechanism and the factors that control the reaction, researchers can effectively design and execute syntheses to create a wide array of advanced materials. The choice between thermal and chemical imidization provides flexibility, allowing the process to be tailored to the specific requirements of the substrate and the desired final product.

References

- Benchchem. A Comparative Guide to the Reactivity of Exo and Endo Norborn-5-en-2-yl Phenyl Ketone.

- ResearchGate.

- PubMed Central.

- ResearchGate. General representation of exo and endo-oxanorbornene reactivity.

- Scientific Research Publishing. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.

- thermal imidiz

- National Institutes of Health.

- PrepChem.com. Synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide.

- ACS Publications. Chemical Imidization Study by Spectroscopic Techniques. 2. Polyamic Acids.

- ResearchGate. Kinetic Study of Low-Temperature Imidization of Poly(amic acid)s and Preparation of Colorless, Transparent Polyimide Films.

- 1 Original Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides

- TCI Chemicals. N-Hydroxy-5-norbornene-2,3-dicarboximide.

- ResearchGate. Preparation and properties of norbornene-imide-functionalized bis-benzoxazine.

- ResearchGate.

- ResearchGate. Crosslinked poly(norbornene-dicarboximide)s as electro-optic chromophore hosts.

- PrepChem.com. Synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide.

- CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCID

- PubMed.

- ACS Publications.

- ResearchGate. Synthesis of N-endo-5-norbornene-2,3-dicarboxyloylglycine.

- Google Patents. Norbornene dicarboximide polymers.

- ACS Publications.

- ResearchGate. Glass transition temperature control by poly(norbornene-dicarboximide) copolymers.

- Polymer Chemistry (RSC Publishing). Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights.

- PubMed. Kinetics and mechanistic study of the reaction of cyclic anhydrides with substituted phenols.

- Polymer Chemistry (RSC Publishing).

- Google Books. Cyclic Anhydride-amine Reaction Kinetics: Small Molecule and Polymer Bound.

- ResearchGate. Amido Acids of Norbornene Series in Reactions with Sulfonyl Azides.

- One-pot synthesis of this compound with high exo/endo ratio in a microreactor under high temper

- ACS Macro Letters.

- Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides.

- SpectraBase. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum.

- ACS Publications.

- ResearchGate. Amides containing two norbornene fragments.

- MDPI. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness.

- PubChem. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.

- ResearchGate.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. www2.latech.edu [www2.latech.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of exo- and endo-isomers of this compound in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US5219966A - Norbornene dicarboximide polymers - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Living ROMP of poly(m,p-phenylenevinylene) and functionalized norbornene-dicarboximides copolymers: guided synthesis toward enhanced optoelectronic and thermal properties with DFT insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 15. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis Kinetics of 5-Norbornene-2,3-dicarboxylic Anhydride

This guide provides a comprehensive technical overview of the hydrolysis kinetics of 5-Norbornene-2,3-dicarboxylic anhydride, a crucial parameter for researchers, scientists, and drug development professionals. Understanding the rate and mechanism of how this cyclic anhydride reacts with water is paramount for its application in advanced polymer synthesis, drug delivery systems, and as a versatile building block in organic chemistry.[1] This document will delve into the theoretical underpinnings of the hydrolysis reaction, present robust experimental methodologies for its study, and discuss the interpretation and application of the resulting kinetic data.

Introduction: The Significance of a Strained Ring

This compound, a bicyclic organic compound, is a molecule of significant interest due to its unique structural features: a strained norbornene framework and a reactive anhydride functional group.[1] The inherent ring strain in the cyclic anhydride moiety makes it susceptible to nucleophilic attack, with water being a prevalent nucleophile in many applications.[2][3] The hydrolysis of this anhydride to its corresponding dicarboxylic acid is a critical reaction that can influence the stability, degradation, and performance of materials derived from it.

This guide will focus on the two common stereoisomers: the endo and exo forms. The endo isomer is the kinetically favored product of the Diels-Alder synthesis, while the exo isomer is the more thermodynamically stable form.[1] This stereochemical difference can have a profound impact on the hydrolysis kinetics and, consequently, on the material properties.

Theoretical Framework: Unraveling the Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.[2] This process involves the attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the anhydride's C-O-C bond and the formation of the dicarboxylic acid.

The reaction pathway can be visualized as follows:

Figure 1: Generalized mechanism of the hydrolysis of this compound.

Factors Influencing Hydrolysis Kinetics

Several factors significantly influence the rate of hydrolysis:

-

pH: The hydrolysis of cyclic anhydrides is subject to both acid and base catalysis.[2] Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by water. In basic media, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a rapid ring-opening. The pH-rate profile for the hydrolysis of bicyclic esters suggests a complex relationship between pH and reaction rate.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The temperature dependence of the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy (Ea) of the reaction. A computational study using the Austin method (AM1) has estimated the activation energy for the hydrolysis of norbornene anhydride to be +40.6 kcal/mol.[4]

-

Stereochemistry: The endo and exo isomers of this compound exhibit different stabilities and may have different hydrolysis rates due to steric hindrance and electronic effects.[1] The accessibility of the carbonyl carbons to the attacking water molecule can differ between the two isomers, leading to variations in their reactivity.

-

Ring Strain: The inherent strain in the five-membered anhydride ring contributes to its reactivity.[3] The relief of this strain upon ring-opening provides a thermodynamic driving force for the hydrolysis reaction. The degree of ring strain in cyclic anhydrides has been shown to correlate with their reactivity.[5]

Experimental Protocol for Kinetic Analysis

A robust and self-validating experimental protocol is essential for accurately determining the hydrolysis kinetics. The following outlines a detailed methodology for monitoring the hydrolysis of this compound.

Materials and Reagents

-

This compound (endo or exo isomer, >98% purity)

-

Deionized water (18.2 MΩ·cm)

-

Buffer solutions (pH 4, 7, and 10)

-

Spectroscopic grade solvent (e.g., acetonitrile, if required for stock solutions)

-

Analytical balance

-

pH meter

-

Thermostatted reaction vessel

-

Spectrophotometer (UV-Vis or FTIR) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying the hydrolysis kinetics.

Figure 2: Experimental workflow for the kinetic analysis of anhydride hydrolysis.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable, non-reactive organic solvent if its aqueous solubility is low.

-

Prepare a series of buffer solutions at the desired pH values.

-

Equilibrate all solutions to the desired reaction temperature in a thermostatted water bath.

-

-

Initiation of Hydrolysis:

-

Initiate the hydrolysis reaction by adding a small aliquot of the anhydride stock solution to the pre-heated buffer solution in the reaction vessel with vigorous stirring. The final concentration of the anhydride should be such that the reaction can be monitored effectively by the chosen analytical technique.

-

-

Monitoring the Reaction:

-

UV-Vis Spectroscopy: If the anhydride and its hydrolysis product have distinct UV-Vis spectra, the reaction can be monitored by recording the absorbance at a specific wavelength over time.

-

FTIR Spectroscopy: In-situ FTIR spectroscopy can be a powerful tool to monitor the disappearance of the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700 cm⁻¹).

-

HPLC: Aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched (e.g., by rapid cooling or addition of a non-aqueous solvent), and analyzed by HPLC to determine the concentration of the remaining anhydride and the formed dicarboxylic acid.

-

-

Data Acquisition:

-

Record the analytical signal (absorbance, peak area, etc.) at regular time intervals until the reaction is complete.

-

Repeat the experiment at different pH values and temperatures to investigate their effects on the hydrolysis rate.

-

Data Analysis and Interpretation

The raw data from the analytical measurements are used to determine the kinetic parameters of the hydrolysis reaction.

Calculation of Rate Constants

Assuming the hydrolysis is carried out in a large excess of water (i.e., in a buffered aqueous solution), the reaction can be treated as a pseudo-first-order process. The integrated rate law for a pseudo-first-order reaction is:

ln([A]t / [A]₀) = -k_obs * t

where:

-

[A]t is the concentration of the anhydride at time t

-

[A]₀ is the initial concentration of the anhydride

-

k_obs is the observed pseudo-first-order rate constant

A plot of ln([A]t / [A]₀) versus time will yield a straight line with a slope of -k_obs.

Illustrative Kinetic Data

While specific kinetic data for the hydrolysis of this compound is not extensively reported, studies on related systems provide valuable insights. For instance, the hydrolysis of a PEG-norbornene hydrogel, where the degradation is driven by the hydrolysis of the ester linkage derived from a norbornene derivative, exhibited a hydrolysis kinetic rate constant (k_hyd) of 0.164 d⁻¹ for a system based on carbic anhydride.[6]

| Parameter | Illustrative Value | Source |

| Activation Energy (Ea) | +40.6 kcal/mol | [4] |

| Hydrolysis Rate Constant (k_hyd) | 0.164 d⁻¹ | [6] |

Table 1: Illustrative kinetic parameters for norbornene anhydride hydrolysis and related systems.

Logical Flow of Data Analysis